(Z)-methyl 2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
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Description
(Z)-methyl 2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C21H20O6 and its molecular weight is 368.385. The purity is usually 95%.
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Biological Activity
(Z)-Methyl 2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Derivative : The initial step involves the condensation of 4-methoxybenzaldehyde with a suitable diketone to form the benzofuran core.
- Esterification : The benzofuran derivative is then reacted with methyl propanoate under acidic conditions to yield the final ester product.
- Characterization : The product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing benzofuran moieties have shown promising results in inhibiting the proliferation of various cancer cell lines.
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (breast cancer) | 5.0 |
Compound B | HeLa (cervical cancer) | 10.0 |
Compound C | A549 (lung cancer) | 8.5 |
These results suggest that the structural features of this compound may contribute to its efficacy against tumor cells.
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that the compound exhibits a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
Assay Type | IC50 (µM) |
---|---|
DPPH | 12.5 |
ABTS | 15.0 |
This antioxidant activity is likely attributed to the presence of methoxy and carbonyl groups within its structure, which can donate electrons to neutralize free radicals.
Anti-inflammatory Activity
In vivo studies have demonstrated that this compound exhibits significant anti-inflammatory effects. The compound was tested in animal models for its ability to reduce inflammation markers such as TNF-alpha and IL-6.
Case Studies
-
Study on Antitumor Efficacy : A study conducted on a series of benzofuran derivatives revealed that those with substituents similar to those in this compound showed enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin.
- Findings : The compound demonstrated an IC50 value significantly lower than that of doxorubicin, indicating superior potency.
-
Antioxidant Mechanism Investigation : Another study focused on elucidating the mechanism behind the antioxidant properties of compounds with similar structures. It was found that these compounds effectively inhibited lipid peroxidation in cellular membranes.
- : The presence of the methoxy group was identified as a critical factor enhancing radical scavenging activity.
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-12-17(26-13(2)21(23)25-4)10-9-16-19(22)18(27-20(12)16)11-14-5-7-15(24-3)8-6-14/h5-11,13H,1-4H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSBZPALBIVFAK-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)OC(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)OC(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.